molecular formula C22H20O11 B8261623 Apigenin 7-O-methylglucuronide

Apigenin 7-O-methylglucuronide

Cat. No. B8261623
M. Wt: 460.4 g/mol
InChI Key: XXKIWCKZQFBXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apigenin 7-O-methylglucuronide is a natural product found in Dodecadenia grandiflora, Origanum vulgare, and Erigeron annuus with data available.

Scientific Research Applications

Collagen Synthesis in Skin Fibroblasts

  • Research Context : Osteogenesis Imperfecta (OI) Type I Therapy.
  • Findings : Apigenin 7-O-methylglucuronide significantly induced collagen type I synthesis in OI fibroblasts without affecting overall protein synthesis or cell toxicity. It also increased collagen secretion and promoted more rapid collagen processing in treated cells. These effects were not due to increased cell proliferation but possibly through β1-integrin-mediated signaling (Galicka & Nazaruk, 2007).

Plant Extract Composition

  • Research Context : Composition of Cynara cardunculus L. (Asteraceae).
  • Findings : Identification of apigenin-7-methylglucuronide in an ethanolic extract of Cynara cardunculus L. flower buds, highlighting its presence in plant extracts (Mučaji et al., 2000).

Prostate Cancer Research

  • Research Context : Cell Cycle Arrest and Apoptosis in Prostate Cancer.
  • Findings : Apigenin induced dose-dependent cell cycle arrest and apoptosis in prostate cancer cell xenografts, impacting various cell cycle regulatory molecules. This research suggests apigenin's potential as a chemopreventive agent in prostate cancer treatment (Shukla & Gupta, 2006).

Neurogenesis Stimulation

  • Research Context : Adult Neurogenesis and Neurological Diseases.
  • Findings : Apigenin and related compounds were shown to stimulate adult neurogenesis in vivo and in vitro by promoting neuronal differentiation. This indicates potential applications in treating neurological diseases and injuries (Taupin, 2009).

Metabolic and Antioxidant Effects

  • Research Context : Antioxidant and Anti-inflammatory Properties.
  • Findings : Apigenin exhibited anti-inflammatory effects, modulating oxidative stress, and inflammatory responses. This indicates its potential use in inflammatory diseases and as a natural antioxidant (Ali et al., 2017).

properties

IUPAC Name

methyl 3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)31-11-6-12(24)16-13(25)8-14(32-15(16)7-11)9-2-4-10(23)5-3-9/h2-8,17-20,22-24,26-28H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKIWCKZQFBXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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